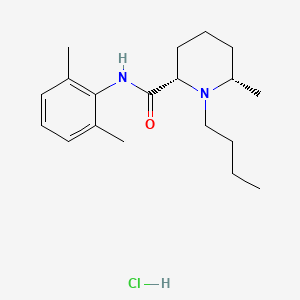
2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a butyl group, and a dimethylphenyl group. It is often used in research and industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- typically involves the condensation of N-butylpipecolic acid with 2,6-dimethylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired cis-isomer. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production. Quality control measures are implemented to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- involves its interaction with specific molecular targets. It acts as a Bronsted base, capable of accepting a proton from a donor molecule. This interaction can influence various biochemical pathways, leading to its observed effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and resulting in specific biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
- 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, 1-oxide
- 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (2R,3R)-2,3-dihydroxybutanedioate
Uniqueness
What sets 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- apart from similar compounds is its specific cis-configuration, which can result in unique chemical and biological properties. This configuration can influence the compound’s reactivity and interaction with molecular targets, making it valuable for specific applications .
Properties
CAS No. |
123132-67-2 |
|---|---|
Molecular Formula |
C19H31ClN2O |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
(2S,6S)-1-butyl-N-(2,6-dimethylphenyl)-6-methylpiperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H30N2O.ClH/c1-5-6-13-21-16(4)11-8-12-17(21)19(22)20-18-14(2)9-7-10-15(18)3;/h7,9-10,16-17H,5-6,8,11-13H2,1-4H3,(H,20,22);1H/t16-,17-;/m0./s1 |
InChI Key |
LNDAFJZHOUCVIW-QJHJCNPRSA-N |
Isomeric SMILES |
CCCCN1[C@H](CCC[C@H]1C(=O)NC2=C(C=CC=C2C)C)C.Cl |
Canonical SMILES |
CCCCN1C(CCCC1C(=O)NC2=C(C=CC=C2C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



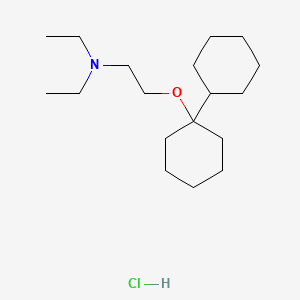
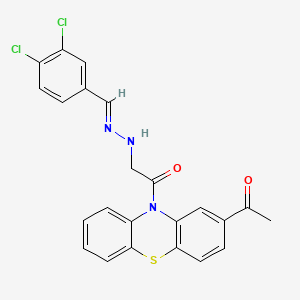




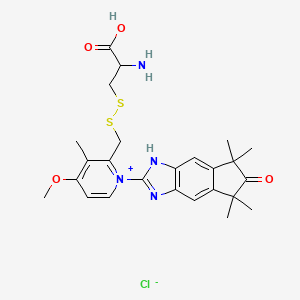

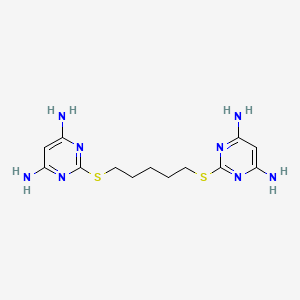

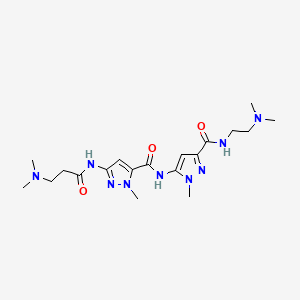
![(2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B12736596.png)
![3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12736606.png)
